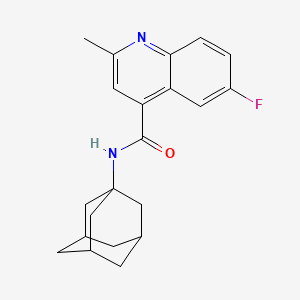
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized and studied extensively for its biological and chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is not fully understood. However, it has been proposed that 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea exerts its biological activity by inhibiting specific enzymes or proteins. For example, 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has also been shown to inhibit the growth of fungi by targeting the enzyme lanosterol 14α-demethylase.
Biochemical and physiological effects:
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the activity of specific enzymes. 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has also been shown to have anti-inflammatory effects and to enhance the immune response.
Advantages and Limitations for Lab Experiments
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It has also been shown to have potent biological activity, making it a useful tool for studying specific enzymes or proteins. However, 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea also has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea research. One potential direction is the development of 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea-based therapies for cancer and fungal infections. 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been shown to have potent anticancer and antifungal activity, making it a promising candidate for drug development. Another potential direction is the use of 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea as a ligand in catalysis. 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been shown to be an effective ligand in certain catalytic reactions, and further research in this area could lead to the development of new catalysts. Finally, the use of 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea as a building block in the synthesis of novel materials is another potential future direction. 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been shown to have unique chemical properties that make it a useful building block for the synthesis of new materials with specific properties.
Synthesis Methods
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethoxyphenyl isocyanate and 5-methyl-2-pyridylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using recrystallization.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been extensively studied for its biological and chemical properties. It has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. 1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has been shown to possess anticancer, antifungal, and antibacterial properties. It has also been studied for its use as a ligand in catalysis and as a building block in the synthesis of novel materials.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-5-14(16-9-10)18-15(19)17-11-6-12(20-2)8-13(7-11)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPZZHUKZMFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)


![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)






![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)